molecular formula C9H7ClN2O B1586274 3-(4-Chlorophenyl)isoxazol-5-amine CAS No. 33866-48-7

3-(4-Chlorophenyl)isoxazol-5-amine

Cat. No. B1586274
CAS RN: 33866-48-7
M. Wt: 194.62 g/mol
InChI Key: KRQFEURBUJROHA-UHFFFAOYSA-N
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Description

“3-(4-Chlorophenyl)isoxazol-5-amine” is a heterocyclic organic compound with the molecular formula C9H7ClN2O. It has a molecular weight of 194.62 . It is commonly used in research and development .


Molecular Structure Analysis

The molecular structure of “3-(4-Chlorophenyl)isoxazol-5-amine” consists of a five-membered isoxazole ring attached to a 4-chlorophenyl group . The canonical SMILES string for this compound is C1=CC(=CC=C1C2=NOC(=C2)N)Cl .


Chemical Reactions Analysis

Isoxazoles, including “3-(4-Chlorophenyl)isoxazol-5-amine”, can undergo various chemical reactions. For instance, they can participate in cycloadditions of copper (I) acetylides to azides and nitrile oxides . They can also be synthesized from substituted aldoximes and alkynes under conventional heating conditions .


Physical And Chemical Properties Analysis

“3-(4-Chlorophenyl)isoxazol-5-amine” is a solid compound . It has a boiling point of 404.5ºC at 760mmHg and a melting point of 163-167ºC (lit.) . Its density is 1.342g/cm³ .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The ligand 8-(4-chlorophenyl)-3-butyl-3H-imidazo[4′,5′:3,4]benzo[1,2-c]isoxazol-5-amine (a derivative of 3-(4-Chlorophenyl)isoxazol-5-amine) was synthesized and characterized. This included spectrophotometric analysis and density functional theory (DFT) calculations for understanding its coordination with Fe 3+ ions (Agheli, Pordel, & Beyramabadi, 2017).

  • Structural Analysis : A detailed study on the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, a compound structurally similar to 3-(4-Chlorophenyl)isoxazol-5-amine, was conducted. This involved spectroscopic techniques and single-crystal X-ray diffraction to understand its geometry and electronic properties (Kerru et al., 2019).

Biological and Chemical Properties

  • Antimicrobial Activity : Compounds derived from isoxazoles, including 3-(4-Chlorophenyl)isoxazol-5-amine derivatives, have been studied for their antimicrobial activities. This includes the synthesis and testing of novel azo dyes with potential antibacterial and antifungal properties (Banpurkar, Wazalwar, & Perdih, 2018).

  • Anticancer and Antiangiogenic Effects : Research has been conducted on thioxothiazolidin-4-one derivatives, structurally related to isoxazoles, for their potential anticancer and antiangiogenic effects. This includes the study of their impact on tumor growth and angiogenesis in mouse models (Chandrappa et al., 2010).

  • Anti-Inflammatory Properties : Isoxazole-based amides, which include derivatives of 3-(4-Chlorophenyl)isoxazol-5-amine, have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. This research also encompasses molecular docking and ADMET studies to predict their pharmacological and pharmacokinetic profiles (Kauthale et al., 2018).

Material Science and Chemistry

  • Inhibition of Corrosion : Thiazole and thiadiazole derivatives, similar in structure to 3-(4-Chlorophenyl)isoxazol-5-amine, have been studied using density functional theory and molecular dynamics simulations for their potential as corrosion inhibitors of iron (Kaya et al., 2016).

  • Nonlinear Optical (NLO) Material Applications : The compound 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole has been studied for its potential application as an NLO material. This research included the analysis of its UV absorption and hyperpolarizability, providing insights for designing new chemical entities for specific applications (Kerru et al., 2019).

Safety And Hazards

“3-(4-Chlorophenyl)isoxazol-5-amine” is classified as Acute Tox. 3 Oral according to the GHS classification . It is harmful if swallowed . The compound should be stored locked up and disposed of in an approved waste disposal plant .

Future Directions

Isoxazole, a five-membered heterocyclic moiety, is of enormous significance in drug discovery . Given its wide spectrum of biological activities and therapeutic potential, it is imperative to develop new eco-friendly synthetic strategies . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

3-(4-chlorophenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQFEURBUJROHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366537
Record name 3-(4-chlorophenyl)isoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)isoxazol-5-amine

CAS RN

33866-48-7
Record name 3-(4-chlorophenyl)isoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-3-(4-chlorophenyl)isoxazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
PR Boggu, E Venkateswararao, M Manickam… - Bioorganic & Medicinal …, 2020 - Elsevier
To identify novel potent cardiac myosin activator, a series of diphenylalkylisoxazol-5-amine compounds 4–7 have been synthesized and evaluated for cardiac myosin ATPase activation…
Number of citations: 4 www.sciencedirect.com
I Hatti, R Sreenivasulu, SS Jadav… - Medicinal Chemistry …, 2015 - Springer
The synthesized nine aza-podophyllotoxin derivatives (8a–f, 10, 12 and 14) have been evaluated for their cytotoxicity in a panel of tumor cancer cell lines (Zr-75-1, MCF7, KB, Gurav, …
Number of citations: 69 link.springer.com
A Kamal, P Suresh, A Mallareddy, BA Kumar… - Bioorganic & medicinal …, 2011 - Elsevier
A series of novel conjugates of 4-aza-2,3-didehydropodophyllotoxins (11a–w) were synthesized by a straightforward one-step multicomponent synthesis that demonstrated cytotoxicity …
Number of citations: 62 www.sciencedirect.com
Y Ge, W Sun, Y Chen, Y Huang, Z Liu… - The Journal of …, 2019 - ACS Publications
A highly chemoselective reaction between 5-aminoisoxazoles and α-diazocarbonyl compounds has been described. Both Wolff rearrangement and N–H insertion products can be …
Number of citations: 9 pubs.acs.org
TJ Rashamuse - 2017 - core.ac.uk
DESIGN AND SYNTHESIS OF NITROGEN CONTAINING HETEROCYCLIC FRAGMENTS VIA ISOCYANIDE CHEMISTRY AND THEIR BIOLOGICAL EVALUATION AS P …
Number of citations: 3 core.ac.uk

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